molecular formula C107H165N35O34S2 B1591603 Atriopeptin III CAS No. 90817-13-3

Atriopeptin III

Cat. No.: B1591603
CAS No.: 90817-13-3
M. Wt: 2549.8 g/mol
InChI Key: AYCBRUDZNRVKGK-GWLSAQFNSA-N
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Description

Atriopeptin III is a 24-amino acid peptide hormone primarily synthesized in the atria of mammalian hearts. It is part of the atrial natriuretic peptide family, which plays a crucial role in regulating blood volume and blood pressure by promoting natriuresis (sodium excretion) and diuresis (water excretion). This compound is known for its potent vasodilatory, natriuretic, and diuretic effects, making it a significant compound in cardiovascular physiology .

Mechanism of Action

Target of Action

Atriopeptin III, a 24-amino acid atrial peptide, primarily targets the guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA) in the body . This receptor is involved in the regulatory actions of this compound and other natriuretic peptides .

Mode of Action

This compound interacts with its primary target, the GC-A/NPRA, by binding to its extracellular domain . This binding triggers a conformational change in the receptor, transmitting a signal to the intracellular guanylyl cyclase catalytic region of NPRA . This interaction leads to the production of the intracellular second messenger cyclic guanosine monophosphate (cGMP) .

Biochemical Pathways

The binding of this compound to the GC-A/NPRA activates the production of cGMP, which plays a crucial role in several biochemical pathways . These pathways are pivotal in the control of cardiovascular, endocrine, renal, and vascular homeostasis . The activation of these pathways by this compound leads to various physiological effects, including natriuresis (excretion of sodium in the urine), diuresis (increased urine production), vasorelaxation, antihypertrophic effects, antiproliferative effects, and anti-inflammatory effects .

Pharmacokinetics

This compound is rapidly cleared from the plasma, with the kidneys accounting for 59% of its elimination through degradation rather than excretion . This rapid clearance may contribute to the transient changes exerted by this compound .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, during atrial stretch, this compound is released into the circulation, where it binds to receptors in the renal glomeruli and papilla, resulting in profound natriuresis and diuresis . Furthermore, the effect of this compound on blood pressure is concentration-dependent, suggesting that its efficacy may be influenced by the concentration of the peptide in the plasma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Atriopeptin III can be synthesized using solid-phase peptide synthesis, a method that involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The synthesis process includes the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification and characterization using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to ensure the correct sequence and structure of the peptide .

Chemical Reactions Analysis

Types of Reactions: Atriopeptin III primarily undergoes hydrolysis and enzymatic degradation in biological systems. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions:

Major Products Formed: The primary products formed from the degradation of this compound are smaller peptide fragments and amino acids, which are further metabolized or excreted from the body .

Comparison with Similar Compounds

Atriopeptin III is part of the atrial natriuretic peptide family, which includes other similar compounds such as:

Uniqueness of this compound: this compound is unique due to its specific amino acid sequence and its potent effects on natriuresis and diuresis. It is particularly effective in conditions of volume overload and hypertension, making it a valuable compound for therapeutic research .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C107H165N35O34S2/c1-8-53(5)84-102(173)124-43-79(151)125-55(7)86(157)129-64(30-31-76(109)148)92(163)138-71(47-144)90(161)123-44-81(153)127-65(35-52(3)4)88(159)122-45-82(154)128-74(100(171)134-68(39-77(110)149)96(167)139-73(49-146)98(169)133-67(37-57-21-14-11-15-22-57)95(166)130-62(24-17-33-118-106(113)114)91(162)136-70(104(175)176)38-58-26-28-59(147)29-27-58)50-177-178-51-75(140-99(170)72(48-145)137-87(158)60(108)46-143)101(172)132-66(36-56-19-12-10-13-20-56)89(160)121-41-78(150)120-42-80(152)126-61(23-16-32-117-105(111)112)93(164)142-85(54(6)9-2)103(174)135-69(40-83(155)156)97(168)131-63(94(165)141-84)25-18-34-119-107(115)116/h10-15,19-22,26-29,52-55,60-75,84-85,143-147H,8-9,16-18,23-25,30-51,108H2,1-7H3,(H2,109,148)(H2,110,149)(H,120,150)(H,121,160)(H,122,159)(H,123,161)(H,124,173)(H,125,151)(H,126,152)(H,127,153)(H,128,154)(H,129,157)(H,130,166)(H,131,168)(H,132,172)(H,133,169)(H,134,171)(H,135,174)(H,136,162)(H,137,158)(H,138,163)(H,139,167)(H,140,170)(H,141,165)(H,142,164)(H,155,156)(H,175,176)(H4,111,112,117)(H4,113,114,118)(H4,115,116,119)/t53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,84-,85-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCBRUDZNRVKGK-GWLSAQFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H165N35O34S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2549.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90817-13-3, 97793-28-7
Record name Atrial natriuretic factor prohormone (103-126)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090817133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrial natriuretic factor prohormone (103-126)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097793287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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